2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide
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Overview
Description
2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves a diazotization reaction followed by coupling with a suitable substrate. The process begins with the diazotization of 2-amino-4,6-dimethylphenylamine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-oxo-N-phenylbutanamide under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the azo group to an amine group using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its vibrant color and ability to bind to specific cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Aminophenyl)diazenyl]-3-oxo-N-phenylbutanamide
- 2-[(E)-(2-Amino-5-methylphenyl)diazenyl]-3-oxo-N-phenylbutanamide
- 2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-(4-methylphenyl)butanamide
Uniqueness
2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both amino and dimethyl groups on the phenyl ring can enhance its binding affinity to certain molecular targets and improve its solubility in various solvents .
Properties
CAS No. |
62419-38-9 |
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Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(2-amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-9-12(2)16(15(19)10-11)21-22-17(13(3)23)18(24)20-14-7-5-4-6-8-14/h4-10,17H,19H2,1-3H3,(H,20,24) |
InChI Key |
ZTZGORLNOINZRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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